5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound that features a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring The presence of the tetramethylpiperidinyl group adds steric bulk and influences the compound’s reactivity and solubility
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks for the synthesis of various bioactive molecules, such as an αvβ3 antagonist and a potent and selective somatostatin sst 3 receptor antagonist . These targets play crucial roles in cell adhesion and signal transduction, respectively.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium methoxide (NaOCH3).
Sulfonamidation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of 5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxybenzenesulfonamide: Lacks the tetramethylpiperidinyl group, resulting in different reactivity and solubility.
2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: Lacks the bromine atom, affecting its electrophilic properties.
5-bromo-2-methoxy-N-(4-piperidinyl)benzenesulfonamide: Contains a piperidinyl group instead of the tetramethylpiperidinyl group, influencing its steric and electronic properties.
Uniqueness
The presence of both the bromine atom and the tetramethylpiperidinyl group in 5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide makes it unique in terms of its reactivity, solubility, and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-8-11(17)6-7-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYNCIUQMUDURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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